molecular formula C8H7FO B1316165 2-(3-Fluorophenyl)acetaldehyde CAS No. 75321-89-0

2-(3-Fluorophenyl)acetaldehyde

Cat. No. B1316165
CAS RN: 75321-89-0
M. Wt: 138.14 g/mol
InChI Key: KWRVVGCOELJXPN-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)acetaldehyde is a chemical compound with the CAS Number: 75321-89-0 . It has a molecular weight of 138.14 and its IUPAC name is (3-fluorophenyl)acetaldehyde . It is a liquid at room temperature and is stored in an inert atmosphere, preferably in a freezer under -20C .


Synthesis Analysis

The synthesis of 2-(3-Fluorophenyl)acetaldehyde involves the oxidation of 2-(3-Fluorophenyl)ethanol using Dess-Martin periodinane . The reaction is carried out in dichloromethane at room temperature for 16 hours . The yield of this reaction is reported to be 85% .


Molecular Structure Analysis

The InChI code for 2-(3-Fluorophenyl)acetaldehyde is 1S/C8H7FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom .


Chemical Reactions Analysis

As an aldehyde, 2-(3-Fluorophenyl)acetaldehyde can undergo a variety of chemical reactions. Aldehydes are known to be readily oxidized to carboxylic acids .


Physical And Chemical Properties Analysis

2-(3-Fluorophenyl)acetaldehyde is a liquid at room temperature . It is stored in an inert atmosphere, preferably in a freezer under -20C .

Scientific Research Applications

Chemical Synthesis and Protection of Carboxylic Acids

2-(2-Aminophenyl)-acetaldehyde dimethyl acetal, a related compound, has been synthesized and utilized for the protection of carboxylic acids. This chemical is stable under basic conditions and can regenerate the corresponding carboxylic acids through treatment with specific reagents. Its utility in chemical synthesis highlights a potential application for 2-(3-Fluorophenyl)acetaldehyde in similar contexts (Arai et al., 1998).

Catalytic Reactions and Surface Interactions

Studies on acetaldehyde reactions on various catalyst surfaces, such as CeO2, have provided insights into its oxidation, reduction, and carbon-carbon bond formation reactions. These reactions have significant implications for the chemical and pharmaceutical industries, suggesting similar utility for 2-(3-Fluorophenyl)acetaldehyde (Idriss et al., 1995).

Photocatalysis

The complete oxidation of acetaldehyde to CO2 using a Pd/WO(3) photocatalyst under various light conditions has been demonstrated. This process is relevant in environmental remediation and suggests potential applications for 2-(3-Fluorophenyl)acetaldehyde in photocatalytic processes (Arai et al., 2008).

Fluorescence Sensing

A fluorescence sensor developed for acetaldehyde detection in beverages, where it is a key flavor constituent, illustrates its potential use in quality control and health risk assessment. This application could extend to 2-(3-Fluorophenyl)acetaldehyde in similar sensing technologies (Yang et al., 2019).

Biological Implications and Cell Injury Studies

Studies have examined the impact of acetaldehyde, particularly its toxic effects on cells, such as cardiac myocytes. Understanding these effects is crucial in medical research and toxicology, indicating a potential area of study for 2-(3-Fluorophenyl)acetaldehyde (Li et al., 2006).

Environmental

and Atmospheric StudiesThe dynamics of acetaldehyde in environmental samples like snow, ice, and cloud water have been explored, showing its presence and transformations in natural ecosystems. This research indicates the potential for 2-(3-Fluorophenyl)acetaldehyde to be studied in similar environmental contexts (Houdier et al., 2000).

Fermentation and Winemaking

In winemaking, acetaldehyde plays a significant role in the flavor and color qualities of wines. Research on its kinetics during fermentation and its interaction with other compounds in wine provides insights into its impact on wine quality, suggesting a related area of research for 2-(3-Fluorophenyl)acetaldehyde (Jackowetz et al., 2011).

Photodissociation Studies

Investigations into the photodissociation of acetaldehyde, particularly the production of hydrogen atoms, offer valuable information for understanding chemical reaction mechanisms. This knowledge can be applied to study the behavior of similar compounds like 2-(3-Fluorophenyl)acetaldehyde under similar conditions (Kang et al., 2007).

Chemical Reactions and Synthesis

Research on the synthesis of various compounds from acetaldehyde derivatives, such as the formation of benzofurans, illustrates its utility in organic synthesis. This suggests potential applications for 2-(3-Fluorophenyl)acetaldehyde in the synthesis of complex organic molecules (Nakamura et al., 2005).

Catalysis and Material Science

Studies on the isomerization of styrene oxide to phenyl acetaldehyde over TS-1 catalysts, considering factors like crystal size and pore structure, highlight the importance of acetaldehyde derivatives in catalytic processes and material science (Zhang et al., 2017).

Safety And Hazards

The safety information for 2-(3-Fluorophenyl)acetaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

2-(3-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRVVGCOELJXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578506
Record name (3-Fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)acetaldehyde

CAS RN

75321-89-0
Record name (3-Fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of pyridinium chlorochromate (75.5 g, 0.35 mol) in dry dichloromethane (300 ml) under a nitrogen atmosphere was added 2-(3-fluorophenyl)ethanol (43 g, 0.31 mol) dropwise. After the addition the mixture was stirred for 1 hour, allowed to stand overnight then poured down a florisil column. The column was washed with ether and the combined filtrate and washings were evaporated to leave the crude 3-fluorophenyl acetaldehyde as an unstable liquid which was not purified further (34 g), NMR δ 9.75 (1H, t), 7.3 (1H, m), 7.05-6.9 (3H, m), 3.7 (2H, d).
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)acetaldehyde
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2-(3-Fluorophenyl)acetaldehyde
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Reactant of Route 6
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Citations

For This Compound
2
Citations
C Bouysset - 2021 - theses.hal.science
Smell and taste perception consists in a chemical stimulation of transmembrane receptors lying on the surface of sensory cells located in the nasal or oral cavity. The receptors involved …
Number of citations: 4 theses.hal.science
C Bouysset - 2021 - theses.fr
La perception olfactive et gustative provient d’une stimulation de nature chimique des récepteurs transmembranaires émergeants de la surface de cellules sensorielles situées dans la …
Number of citations: 3 www.theses.fr

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